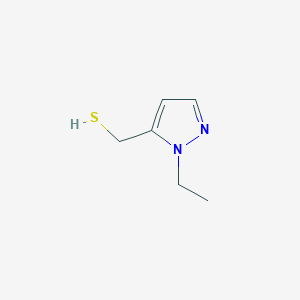![molecular formula C19H25NO B13286056 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is a chemical compound with the molecular formula C19H25NO It is known for its complex structure, which includes a dimethylphenyl group, a methoxyphenyl group, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with 3-methylbenzyl chloride to form the intermediate compound, which is then reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process and verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific proteins and enzymes, making it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
Uniqueness
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C19H25NO/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-7-14(2)9-17/h6-11,20H,5,12-13H2,1-4H3 |
InChI Key |
XHTDAMHQXFUGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)

![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)
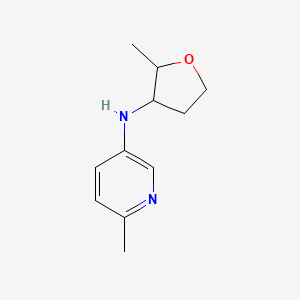

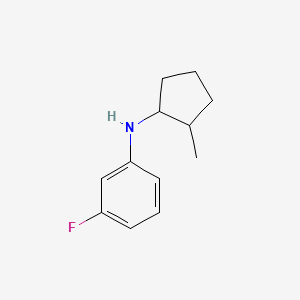
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)
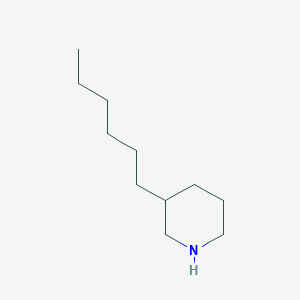
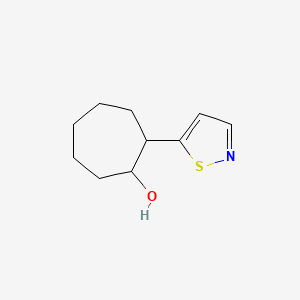
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
amine](/img/structure/B13286049.png)
